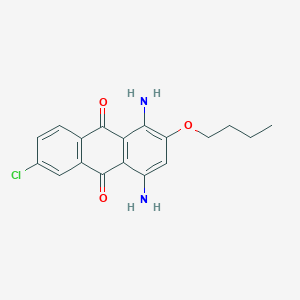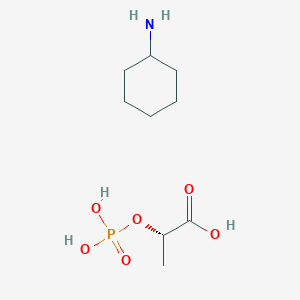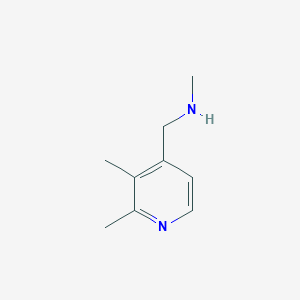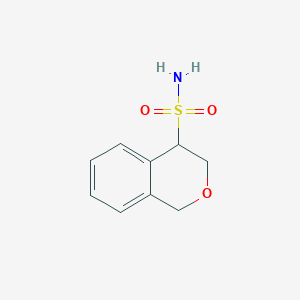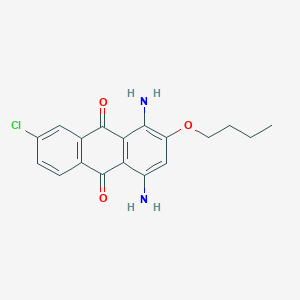
1,4-Diamino-2-butoxy-7-chloroanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Diamino-2-butoxy-7-chloroanthracene-9,10-dione is a complex organic compound with a unique structure that includes both amino and butoxy functional groups attached to an anthracene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diamino-2-butoxy-7-chloroanthracene-9,10-dione typically involves multiple steps, starting from anthracene derivativesThe reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Diamino-2-butoxy-7-chloroanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: The amino and butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can lead to a variety of functionalized anthracene derivatives .
Aplicaciones Científicas De Investigación
1,4-Diamino-2-butoxy-7-chloroanthracene-9,10-dione has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various dyes and pigments.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mecanismo De Acción
The mechanism of action of 1,4-Diamino-2-butoxy-7-chloroanthracene-9,10-dione involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which may lead to cell death. Additionally, it can interact with various enzymes and proteins, affecting their activity and leading to potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Diamino-2-chloroanthracene-9,10-dione
- 1,4-Diamino-2-butoxy-6-chloroanthracene-9,10-dione
- 1,4-Diamino-2-(4-butoxybenzoyl)anthracene-9,10-dione
Uniqueness
1,4-Diamino-2-butoxy-7-chloroanthracene-9,10-dione is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of both amino and butoxy groups provides a versatile platform for further functionalization, making it a valuable compound for various applications .
Propiedades
Número CAS |
88605-48-5 |
|---|---|
Fórmula molecular |
C18H17ClN2O3 |
Peso molecular |
344.8 g/mol |
Nombre IUPAC |
1,4-diamino-2-butoxy-7-chloroanthracene-9,10-dione |
InChI |
InChI=1S/C18H17ClN2O3/c1-2-3-6-24-13-8-12(20)14-15(16(13)21)18(23)11-7-9(19)4-5-10(11)17(14)22/h4-5,7-8H,2-3,6,20-21H2,1H3 |
Clave InChI |
PXPVCAGAISZLQW-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=C(C2=C(C(=C1)N)C(=O)C3=C(C2=O)C=C(C=C3)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


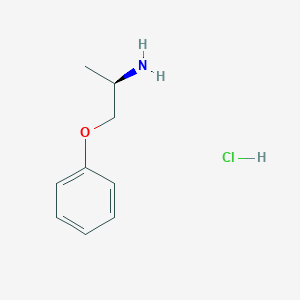

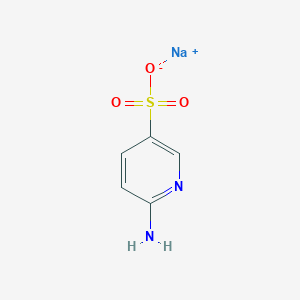
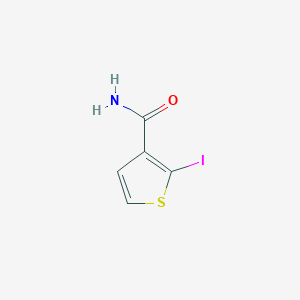
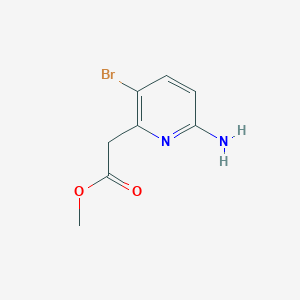
![5-Chloro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one](/img/structure/B13125420.png)

